

# Beyond LRRK2: A Technical Guide to the Cellular Targets of PF-06455943

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## Compound of Interest

Compound Name: PF-06455943

Cat. No.: B12402757

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular targets of **PF-06455943**, a potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, extending beyond its primary therapeutic target. Understanding the broader selectivity profile of a drug candidate is paramount for a thorough assessment of its potential therapeutic efficacy and safety. The data herein is based on the detailed preclinical profiling of PF-06447475, a close structural analog of **PF-06455943**, as the direct off-target profile of **PF-06455943** is not extensively published. Given the high degree of structural similarity, the kinase selectivity of PF-06447475 serves as a reliable surrogate for predicting the off-target interactions of **PF-06455943**.

## Quantitative Analysis of Off-Target Kinase Inhibition

The selectivity of PF-06447475 was evaluated against a large panel of kinases. The following table summarizes the significant off-target kinases that, like LRRK2, exhibited substantial inhibition. This quantitative data is crucial for identifying potential secondary pharmacological effects and for guiding further investigation into the compound's mechanism of action.

Target Kinase Family	Target Kinase	Percent Inhibition at 1 $\mu$ M
Primary Target	LRRK2	>99
STE20-like Kinase	STK24 (MST3)	98
STE20-like Kinase	STK3 (MST2)	97
STE20-like Kinase	STK25 (YSK1)	96
STE20-like Kinase	STK4 (MST1)	95
STE20-like Kinase	SLK	92
STE20-like Kinase	LOK (STK10)	90
STE20-like Kinase	MAP4K4	89
STE20-like Kinase	TNIK	88
STE20-like Kinase	MAP4K5 (KHS1)	88
STE20-like Kinase	MINK1	86
Germinal Center Kinase	MAP4K2	84
-	OXS1	82
Tyrosine Kinase	TNK2 (ACK1)	80
Germinal Center Kinase	MAP4K3 (GLK)	79
Calcium/Calmodulin-Dependent	CAMKK2	78
Tyrosine Kinase	TNK1	77
-	GCK (MAP4K1)	76
STE-like Kinase	STK33	74
-	CIT	72
-	STK16 (MPSK1)	70
Mitogen-Activated Protein Kinase	MAP2K4 (MKK4)	68

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Myosin Light Chain Kinase	MYO3A	67
Myosin Light Chain Kinase	MYO3B	66

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## Detailed Experimental Protocols

### Kinase Selectivity Profiling (Kinome Scan)

The off-target profile of PF-06447475 was determined using a competitive binding assay that quantitatively measures the interaction of the compound with a large panel of human kinases.

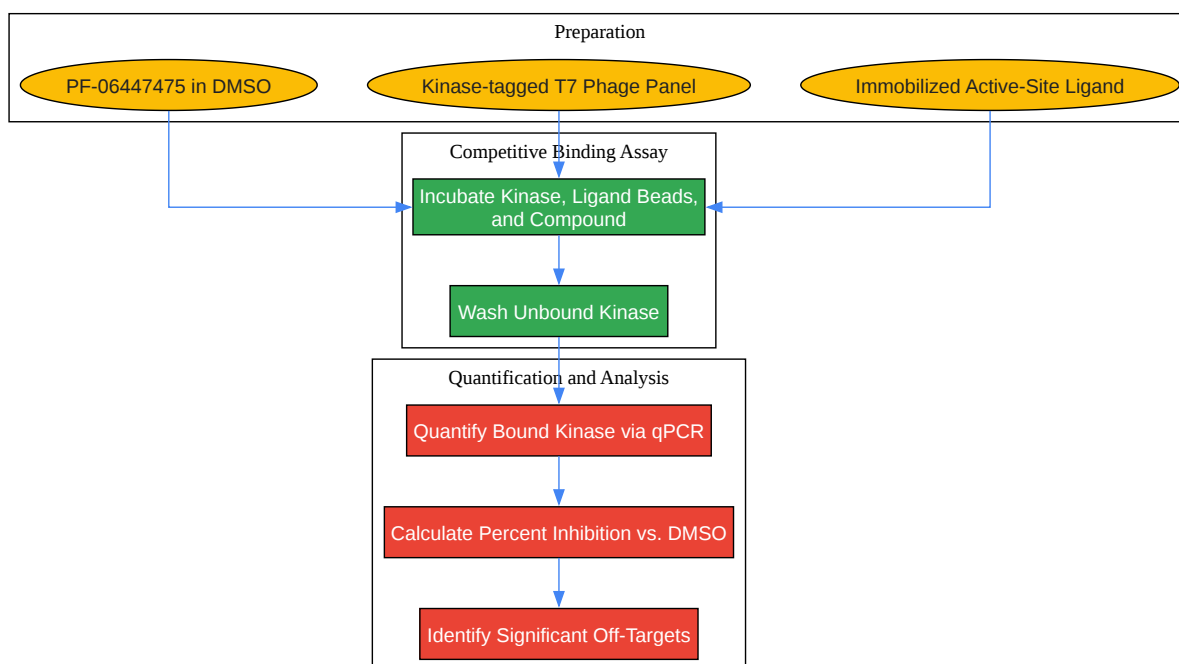
#### Experimental Procedure:

- **Compound Handling:** A stock solution of PF-06447475 was prepared in 100% DMSO.
- **Kinase Panel Screening:** The compound was screened at a concentration of 1  $\mu$ M against a panel of recombinant human kinases.
- **Assay Principle:** The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is fused to a T7 phage, and the amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the phage DNA.
- **Assay Execution:**
  - Kinases were incubated with the immobilized ligand and the test compound in the assay wells.
  - After an equilibration period, unbound kinase was washed away.
  - The amount of bound kinase was then quantified using qPCR.
- **Data Analysis:** The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand by the test compound, as compared to a DMSO control. A higher percent inhibition value indicates a stronger interaction between the compound and the kinase.

## Visualized Data and Workflows

### Experimental Workflow: Kinome Scan

The following diagram illustrates the key steps in the experimental workflow used to determine the kinase selectivity profile of PF-06447475.

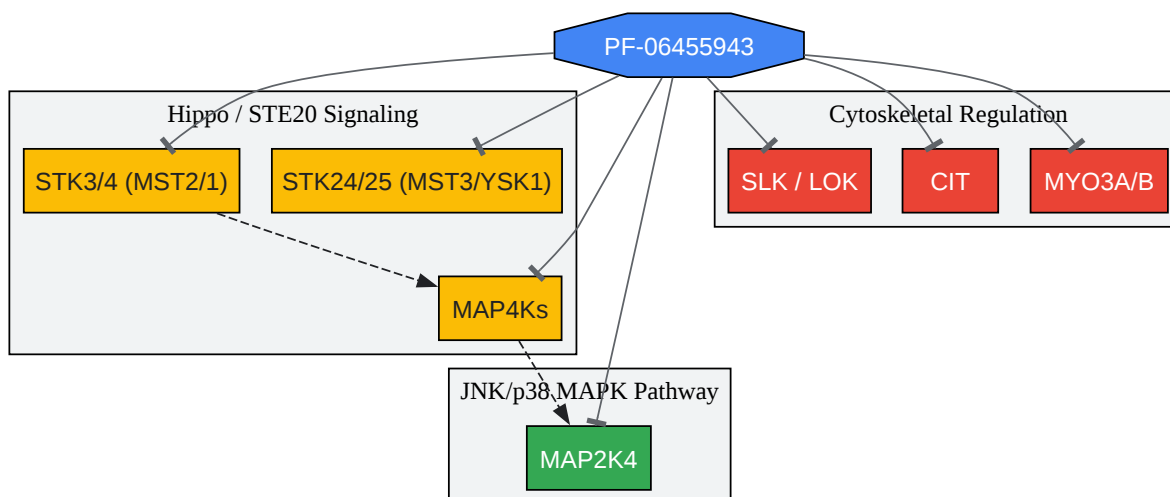


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Caption: Experimental workflow for kinome selectivity profiling.

## Signaling Pathways of Key Off-Targets

The identified off-target kinases are involved in a variety of cellular signaling pathways. This diagram highlights the major pathways potentially affected by **PF-06455943**.



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Caption: Key signaling pathways potentially modulated by **PF-06455943**.

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